

Application Notes for Rat Copeptin ELISA Kit

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Compound of Interest

Compound Name: Copeptin (rat)

Cat. No.: B15600087

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Introduction

Copeptin, the C-terminal portion of the precursor peptide pre-provasopressin, is a 39-amino acid glycopeptide. It is synthesized in the hypothalamus along with arginine vasopressin (AVP) and neurophysin II.[1][2] Upon stimulation, these peptides are released in equimolar amounts from the posterior pituitary gland. Due to the instability and short half-life of AVP, which makes its measurement challenging, copeptin has emerged as a stable and reliable surrogate biomarker for AVP release.[2][3] This Rat Copeptin ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of rat copeptin in serum, plasma, and other biological fluids.

Principle of the Assay

This kit employs a competitive inhibition enzyme immunoassay technique. A microplate has been pre-coated with a monoclonal antibody specific for rat copeptin. During the assay, copeptin present in the standards or samples competes with a fixed amount of biotin-labeled rat copeptin for binding sites on the pre-coated antibody. After an incubation period, unbound components are washed away. Subsequently, an avidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated copeptin. Following another wash step, a substrate solution is added, and the color development is inversely proportional to the amount of copeptin in the sample. The reaction is terminated by the addition of a stop solution, and the optical density (OD) is measured at 450 nm. A standard curve is generated by plotting the OD

values against the corresponding concentrations of the standards, which is then used to determine the concentration of copeptin in the unknown samples.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Data Presentation

A typical standard curve for the Rat Copeptin ELISA kit is generated by plotting the mean absorbance at 450 nm for each standard concentration on the y-axis against the corresponding concentration on the x-axis. As this is a competitive ELISA, the optical density is inversely proportional to the concentration of rat copeptin.

Table 1: Typical Standard Curve Data

Standard Concentration (pg/mL)	Mean Optical Density (OD) at 450 nm
2000	0.25
666.67	0.55
222.22	1.10
74.07	1.85
24.69	2.50
0 (Blank)	2.90

Note: The data presented here is for demonstration purposes only. A new standard curve must be generated for each assay.

Experimental Protocols

Materials Required but Not Provided

- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- Deionized or distilled water
- Absorbent paper

- Tubes for sample and standard dilution
- Centrifuge

Sample Preparation

- Serum: Allow blood to clot for 1-2 hours at room temperature, then centrifuge at 1000 x g for 20 minutes. Collect the serum and assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Assay immediately or store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]
- Tissue Homogenates: Rinse tissues with PBS to remove excess blood. Homogenize the tissue in a suitable buffer and centrifuge to remove debris. Assay the supernatant immediately or store at -80°C.
- Other Biological Fluids: Centrifuge at 1000 x g for 20 minutes to remove particulates. Assay immediately or store at -20°C or -80°C.

Reagent Preparation

- Bring all reagents and samples to room temperature before use.
- Wash Buffer (1x): Dilute the concentrated Wash Buffer (30x or 25x) with deionized or distilled water to prepare the working solution.
- Standard Dilution: Reconstitute the lyophilized standard with Standard Diluent to create a stock solution. Perform serial dilutions of the stock solution with Standard Diluent to create the standard curve points (e.g., 2000, 666.67, 222.22, 74.07, 24.69 pg/mL). The Standard Diluent serves as the zero standard (0 pg/mL).[7]

Assay Procedure

- Prepare all reagents, standards, and samples as instructed.
- Add 50 µL of each standard or sample to the appropriate wells of the pre-coated microplate.

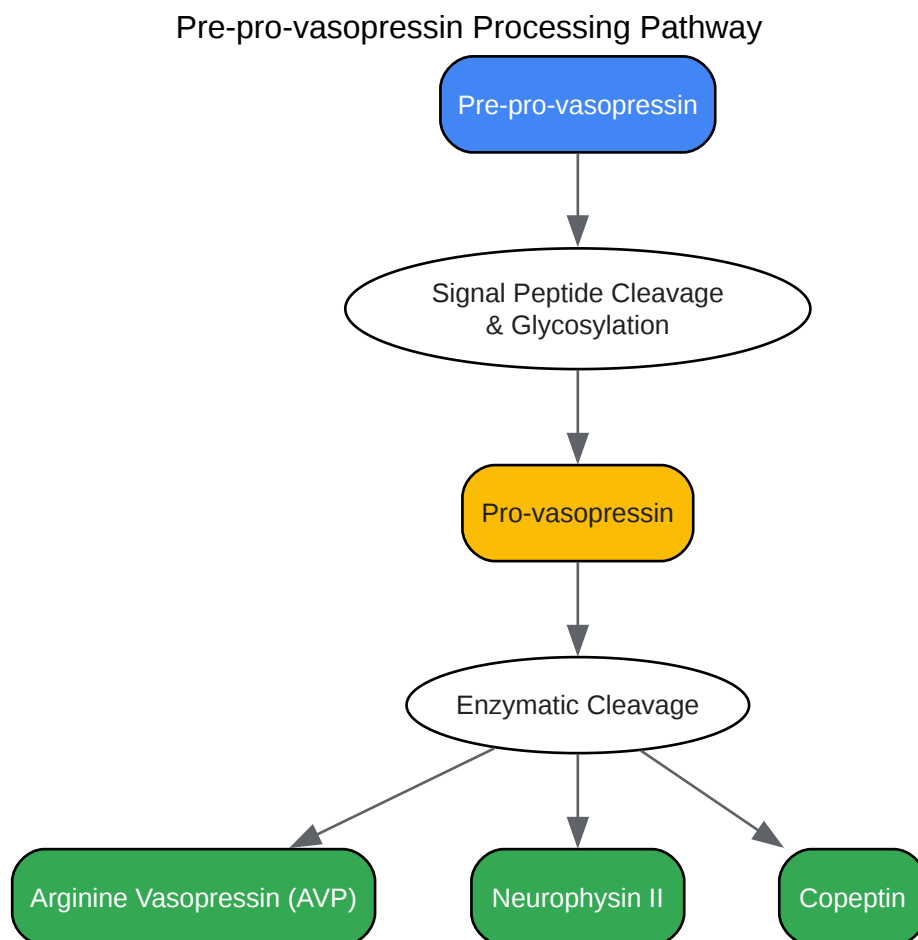
- Immediately add 50 μ L of prepared Detection Reagent A (Biotin-labeled Copeptin) to each well. Mix gently and cover the plate.
- Incubate for 1 hour at 37°C.
- Aspirate the liquid from each well and wash 3 times with 1x Wash Buffer.
- Add 100 μ L of prepared Detection Reagent B (Avidin-HRP conjugate) to each well. Cover the plate.
- Incubate for 30 minutes at 37°C.
- Aspirate and wash the plate 5 times with 1x Wash Buffer.
- Add 90 μ L of Substrate Solution to each well. Cover the plate and protect from light.
- Incubate for 10-20 minutes at 37°C.
- Add 50 μ L of Stop Solution to each well. The color will change from blue to yellow.
- Read the optical density at 450 nm within 10 minutes.

Data Analysis

- Calculate the average OD for each set of duplicate standards and samples.
- Create a standard curve by plotting the mean OD value for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.[\[8\]](#)
- The concentration of copeptin in the samples can be determined by interpolating their mean OD values from the standard curve.
- If samples were diluted, the calculated concentration must be multiplied by the dilution factor.

Mandatory Visualizations

Pre-pro-vasopressin Processing

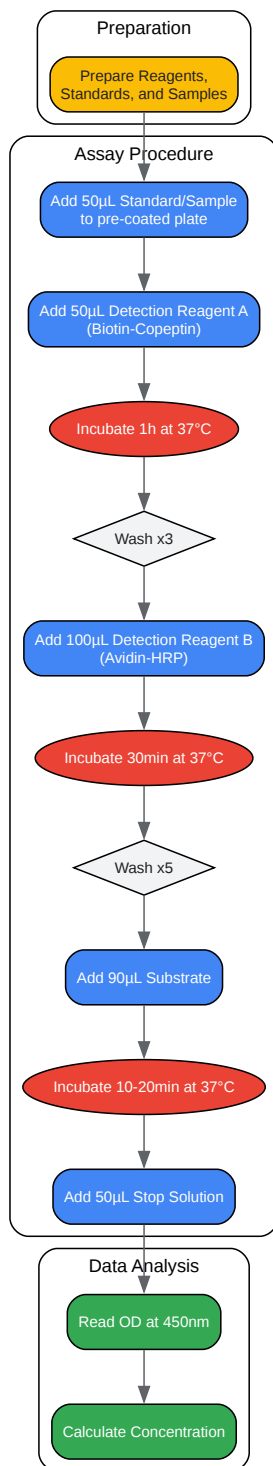


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Caption: Processing of Pre-pro-vasopressin to yield AVP, Neurophysin II, and Copeptin.

Rat Copeptin ELISA Experimental Workflow

Rat Copeptin Competitive ELISA Workflow

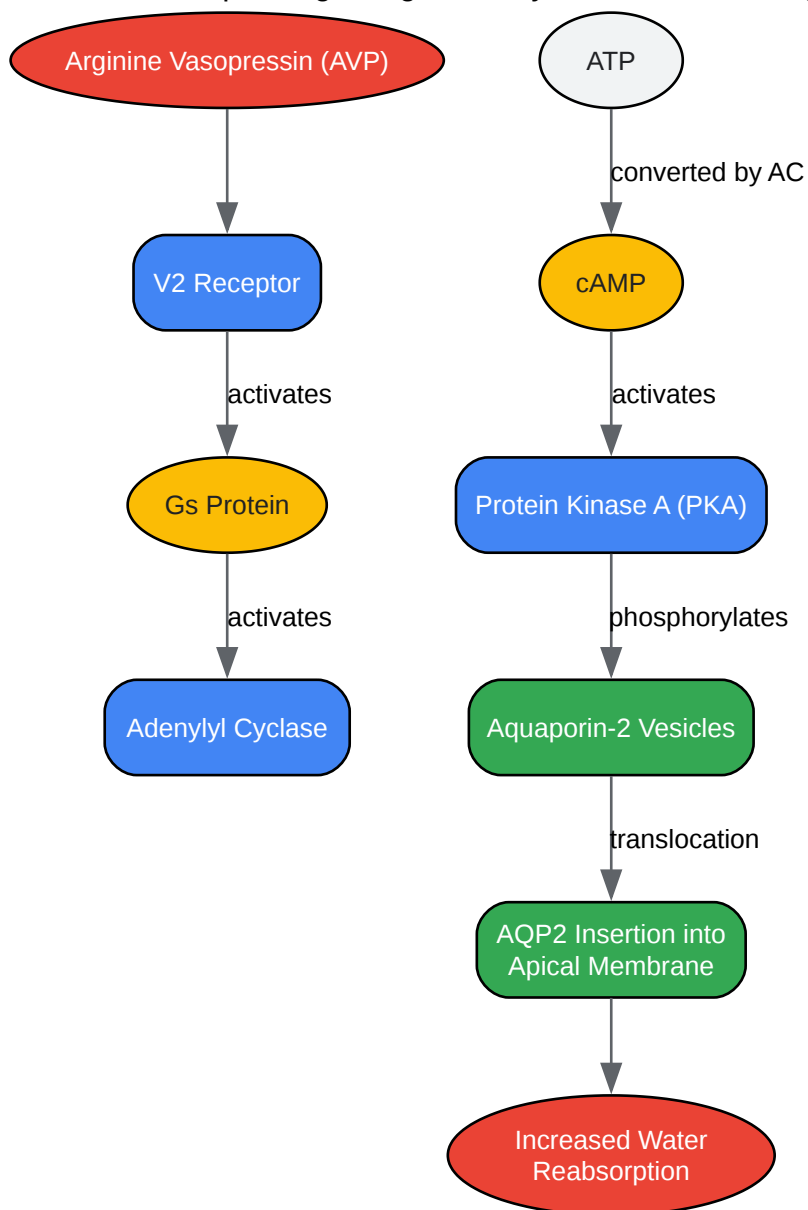


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Caption: A step-by-step workflow for the Rat Copeptin Competitive ELISA.

Vasopressin V2 Receptor Signaling Pathway

Vasopressin V2 Receptor Signaling Pathway in Renal Collecting Duct



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Caption: Simplified signaling cascade following vasopressin binding to the V2 receptor.

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